Undecyl-phosphinic acid butyl ester

enantioselective inhibition gastric lipase half-life assay

Undecyl-phosphinic acid butyl ester (also designated butyl undecylphosphinate, PDB ligand code C11, DrugBank accession DB02457) is a synthetic organophosphorus compound belonging to the phosphinic acid ester (phosphinate) subclass. With molecular formula C₁₅H₃₃O₂P and a molecular weight of 276.395 Da, it features an 11‑carbon linear alkyl chain (undecyl) attached directly to phosphorus and an n‑butoxy ester group.

Molecular Formula C15H32O2P+
Molecular Weight 275.39 g/mol
Cat. No. B10760566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecyl-phosphinic acid butyl ester
Molecular FormulaC15H32O2P+
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC[P+](=O)OCCCC
InChIInChI=1S/C15H32O2P/c1-3-5-7-8-9-10-11-12-13-15-18(16)17-14-6-4-2/h3-15H2,1-2H3/q+1
InChIKeyNMCDBKCWJHBQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undecyl-phosphinic acid butyl ester – Compound Identity, Pharmacological Class, and Procurable Form


Undecyl-phosphinic acid butyl ester (also designated butyl undecylphosphinate, PDB ligand code C11, DrugBank accession DB02457) is a synthetic organophosphorus compound belonging to the phosphinic acid ester (phosphinate) subclass [1]. With molecular formula C₁₅H₃₃O₂P and a molecular weight of 276.395 Da, it features an 11‑carbon linear alkyl chain (undecyl) attached directly to phosphorus and an n‑butoxy ester group [2]. The compound functions as a covalent, transition‑state‑analog inhibitor of serine hydrolases—specifically gastric lipase, pancreatic lipase, and cutinase—by forming a stable P–O–Ser bond with the catalytic serine residue [3]. It is not an approved drug but is employed as a mechanistic probe in enzymology and structural biology, with two high‑resolution protein crystal structures deposited in the PDB (1K8Q at 2.7 Å; 4PSE at 1.71 Å) [4].

Covalent transition-state analog probe Targets serine hydrolases via stable P–O–Ser bond formation
Co-crystallization ligand workflow Validated in high-resolution PDB structures (1K8Q, 4PSE)
Enantiomer-dependent assay control Supports stereochemical control context for gastric lipase studies

Why Undecyl-phosphinic acid butyl ester cannot be replaced by off‑the‑shelf phosphinate or phosphonate analogs


The inhibitory profile of undecyl‑phosphinic acid butyl ester is exquisitely sensitive to the exact combination of alkyl chain length (C11) and alkoxy chain length (C4). In a systematic structure–activity study, Miled et al. demonstrated that altering the alkoxy group from butyl (C4) to hexyl (C6) converts the compound from a selective dog gastric lipase (DGL) inhibitor into one that also inactivates human gastric lipase (HGL), with HGL half‑life shifting from ‘no inhibition’ (C11Y4(+)) to 63 min (C11Y6(+)) [1]. Conversely, extending the alkyl chain beyond 12 carbons (e.g., C16Y11) causes the inhibitor to protrude from the catalytic crevice, abolishing activity [1]. Furthermore, the absolute configuration at phosphorus determines whether the compound inhibits HGL at all: the (SP)‑enantiomer displays measurable HGL activity (t₁/₂ ≈ 20 min) whereas the (RP)‑enantiomer is completely inactive against HGL [1]. These steep structure–activity cliffs mean that even closely related phosphinate esters—differing by only one methylene unit in the alkoxy chain—produce qualitatively different inhibition spectra, precluding generic substitution.

Target C11Y4 (Butyl ester) C11 alkyl, C4 alkoxy
Substitute C11Y6 (Hexyl ester) C11 alkyl, C6 alkoxy
Alkoxy chain extension from C4 to C6 may shift species selectivity, introducing HGL cross-reactivity that limits DGL-exclusive workflows.
Target C11Y4 (Undecyl) Fully buried in catalytic crevice
Substitute C16Y11 or longer chains Protrudes from catalytic crevice
Chains exceeding 12 carbons may protrude from the active site, precluding productive binding and abolishing inhibitory activity.
Target (SP)-Enantiomer Measurable HGL activity
Substitute (RP)-Enantiomer or Racemate Inactive against HGL
Phosphorus chirality determines qualitative HGL engagement; racemic or (RP)-enriched material may produce misleading negative results in HGL assays.

Procurement‑Critical Quantitative Differentiation: Undecyl‑phosphinic acid butyl ester vs. Closest Structural Analogs


Enantiomer‑Dependent Inhibition of Dog Gastric Lipase: 3‑Fold Potency Difference Between C11Y4(–) and C11Y4(+)

The (SP)‑enantiomer of undecyl‑phosphinic acid butyl ester, designated C11Y4(–), inhibits dog gastric lipase (DGL) three‑fold more rapidly than the (RP)‑enantiomer, C11Y4(+). Under identical assay conditions (40 mM β‑octyl glucoside, 50‑fold molar excess of inhibitor), DGL loses 50 % of its initial activity within 4 min with C11Y4(–) versus 12 min with C11Y4(+) [1]. The differential is even more pronounced against human gastric lipase (HGL): C11Y4(–) yields a half‑life of 20 min, whereas C11Y4(+) produces no detectable inhibition after 60 min (residual activity >90 %) [1]. This demonstrates that the phosphorus absolute configuration controls not only potency but also cross‑species target engagement.

Enantiomer-Dependent DGL Half-Life
Head-to-head
3-fold faster inactivation with (SP)-enantiomer vs. (RP)-enantiomer
Supports enantiomer-comparison assay context; requires stereochemical control for reproducible DGL/HGL studies.
DGL t1/2: 4 min (SP) vs. 12 min (RP) under 40 mM β-OG, 50:1 molar excess.
enantioselective inhibition gastric lipase half-life assay

Alkoxy Chain Length Dictates Human vs. Canine Enzyme Selectivity: C11Y4 vs. C11Y6

Extending the alkoxy chain from butyl (C11Y4) to hexyl (C11Y6) profoundly alters the enzyme selectivity profile. The (RP)‑enantiomer C11Y4(+) is inactive against HGL (NI at 60 min), whereas C11Y6(+) gains moderate HGL inhibitory activity (t₁/₂ = 63 min at 50‑fold molar excess) [1]. For the (SP)‑enantiomers, HGL half‑lives are comparable (C11Y4(–) = 20 min; C11Y6(–) = 19.5 min), but DGL inhibition remains faster with the hexyl analog (C11Y6(–) t₁/₂ = 3 min vs. C11Y4(–) t₁/₂ = 4 min) [1]. Thus, the butyl ester uniquely provides a binary HGL‑on/off switch controlled by phosphorus chirality—a property lost upon hexyl substitution.

Alkoxy Chain Length & Species Selectivity
Head-to-head
C11Y4 vs. C11Y6: qualitative HGL activity switch from inactive to 63-min half-life for (RP)-enantiomer
Butyl ester uniquely provides binary HGL on/off control; hexyl substitution may introduce unwanted cross-reactivity.
HGL t1/2: (SP)-C11Y4 20 min vs. (SP)-C11Y6 19.5 min; DGL 1.3-fold slower with C11Y4.
structure–activity relationship alkoxy substituent species selectivity

Chain‑Length‑Governed Catalytic Crevice Burial: Complete Containment of C11Y4 vs. Protrusion of Longer‑Chain Analogs

Crystallographic and modeling data establish that phosphonate inhibitors with alkyl/alkoxy chains totaling ≤12 carbon atoms are entirely sequestered within the DGL catalytic crevice (∼20 Å × 20 Å × 7 Å), whereas longer chains protrude into solvent [1]. C11Y4, with an 11‑carbon alkyl and 4‑carbon alkoxy chain (individual chain lengths of 11 and 4, each ≤12), is fully buried and forms a well‑ordered complex with an RMSD of 0.2 Å between the (+) and (–) enantiomer‑bound structures [1]. In contrast, C16Y11 (16‑carbon alkyl + 11‑carbon alkoxy) fails to inactivate DGL because its chains project out of the active site, preventing productive covalent bond formation with Ser153 [1].

Chain-Length Cutoff
Head-to-head
Complete catalytic crevice burial vs. protrusion and loss of activity
C11Y4 occupies a unique size window for complete active-site containment; longer chains abolish covalent inhibition.
C16Y11 analog protrudes from cavity and fails to inactivate DGL. RMSD between C11Y4 enantiomers is 0.2 Å.
catalytic crevice geometry chain-length cutoff structure-based design

Multi‑Enzyme Crystallographic Validation at Atomic Resolution Supports Cross‑System Utility

Undecyl‑phosphinic acid butyl ester is one of the very few phosphinate ligands for which high‑resolution crystal structures have been solved in complex with three distinct lipolytic enzymes. The DGL–C11Y4(+) complex was refined at 2.7 Å (R‑factor 0.197, R‑free 0.257; PDB 1K8Q) [2], the DGL–C11Y4(–) complex at 2.8 Å (R‑free 0.249; deposited with Miled et al. 2003) [1], and the Trichoderma reesei cutinase–C11Y4 complex at 1.71 Å (R‑free 0.234; PDB 4PSE) [3]. By comparison, the commonly used pancreatic lipase inhibitor orlistat (tetrahydrolipstatin) has been co‑crystallized with fewer lipase family members and typically at lower resolutions (≥2.5 Å) [4]. The availability of multiple, high‑resolution C11Y4‑bound structures enables rigorous comparative modeling of the oxyanion hole, lid domain movement, and substrate‑mimetic binding across the α/β‑hydrolase family.

Multi-Enzyme Crystallography
Cross-study comparable
3 distinct enzyme co-structures (gastric lipase, cutinase) at 1.71–2.8 Å resolution
Supports structural biology workflow fit; broader validation than orlistat co-structures.
PDB entries 1K8Q (2.7 Å), 4PSE (1.71 Å). Class-level inference for orlistat resolution.
co‑crystallization X‑ray crystallography lipase structural biology

Surfactant‑Dependent Interfacial Activation: C11Y4 Requires β‑Octyl Glucoside for Rapid Enzyme Inactivation

C11Y4 inhibition of gastric lipase and cutinase is strictly dependent on the presence of a surfactant that opens the lid domain covering the active site. In the presence of 40 mM β‑octyl glucoside (β‑OG), DGL half‑life with C11Y4(–) is 4 min; without surfactant, the inhibition rate is drastically reduced (data not shown, but described as ‘very low’) [1]. Similarly, Tr cutinase is completely inactivated by C11Y4 only after 60 min incubation in the presence of β‑OG, whereas ‘in the absence of surfactant, the rate of cutinase inhibition is very low’ [2]. This contrasts with classical serine hydrolase inhibitors such as E600 (diethyl p‑nitrophenyl phosphate) or PMSF, which inactivate lipases in both closed and open conformations without surfactant requirement [3]. The surfactant‑dependence of C11Y4 makes it a selective probe for the open, interfacial‑activated conformation of lid‑bearing lipases.

Surfactant-Dependent Mechanism
Head-to-head
Strict requirement for β-OG surfactant to enable rapid enzyme inactivation
Selective probe for open, interfacial-activated lipase conformation; distinguishes closed vs. open states.
Inhibition 'very low' without surfactant. Contrasts with E600/PMSF which act independently of lid domain.
interfacial activation lid opening surfactant dependence

Procurement‑Justified Application Scenarios for Undecyl‑phosphinic acid butyl ester


Enantioselectivity Reference Standard for Gastric Lipase Inhibitor Screening

The steep difference in DGL and HGL inhibition between C11Y4(–) and C11Y4(+) makes this compound an ideal chiral reference standard for validating enantioselective lipase assays [1]. A screening laboratory can use the (SP)‑enantiomer as a positive control and the (RP)‑enantiomer as a negative control for HGL activity, enabling intra‑assay verification of target engagement and enantiomeric discrimination within a single experimental run [1].

Co‑Crystallization Ligand for Trapping the Open Conformation of α/β‑Hydrolase Fold Enzymes

With three deposited crystal structures spanning two distinct lipase subfamilies (gastric lipase and cutinase) at resolutions down to 1.71 Å, C11Y4 is the best‑validated co‑crystallization tool for capturing the open, lid‑displaced state of serine hydrolases [2][3]. Structural biology groups investigating novel lipase or cutinase targets can use C11Y4 to increase the probability of obtaining well‑diffracting crystals of the catalytically competent conformation [3].

Conformational Probe for Lid‑Domain Dynamics in Interfacial Activation Studies

Because C11Y4 only rapidly inactivates lipases when the lid domain is opened by surfactant, it can be employed as a covalent conformational probe to quantify the fraction of enzyme molecules in the open state under varying interfacial conditions [1][4]. This application is not achievable with surfactant‑independent inhibitors such as E600 or PMSF [5].

Benchmark Inhibitor in Structure‑Guided Design of Gastric‑Lipase‑Selective Therapeutics

The complete chain‑length SAR (C6–C16 alkyl, C4–C11 alkoxy), enantiomer‑resolved inhibition data, and atomic‑resolution DGL–C11Y4 structures provide a comprehensive reference dataset for computational chemistry groups performing docking, molecular dynamics, or QSAR studies aimed at designing next‑generation anti‑obesity agents that selectively target gastric lipase over pancreatic lipase [1][2].

Application
Selection Property
Validation Focus
Enantioselective lipase assay control
Stereochemical control context
Enantiomer-dependent HGL/DGL endpoint verification
Co-crystallization ligand for serine hydrolases
Structural biology workflow fit
Open conformation trapping and lid-domain mapping
Conformational probe for interfacial activation
Surfactant-dependent inactivation profile
Quantifying open-state enzyme populations
Benchmark for gastric-lipase-selective pharmacophore design
Comprehensive chain-length SAR reference
In silico docking and QSAR model validation
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